4-[(1,1-Dioxothiazinan-2-yl)methyl]-3-fluorobenzonitrile
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Overview
Description
4-[(1,1-Dioxothiazinan-2-yl)methyl]-3-fluorobenzonitrile is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzene ring substituted with a fluorine atom and a nitrile group, along with a dioxothiazinan moiety
Preparation Methods
The synthesis of 4-[(1,1-Dioxothiazinan-2-yl)methyl]-3-fluorobenzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dioxothiazinan ring: This can be achieved by reacting a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions.
Introduction of the fluorobenzonitrile moiety:
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-[(1,1-Dioxothiazinan-2-yl)methyl]-3-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(1,1-Dioxothiazinan-2-yl)methyl]-3-fluorobenzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound’s interactions with enzymes and receptors are investigated to understand its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[(1,1-Dioxothiazinan-2-yl)methyl]-3-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxothiazinan moiety may play a crucial role in binding to these targets, while the fluorobenzonitrile group can enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
4-[(1,1-Dioxothiazinan-2-yl)methyl]-3-fluorobenzonitrile can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar dioxothiazinan ring structure but differs in its substitution pattern and biological activity.
4-Hydroxy-1-methyl-2,2-dioxo-1,2-benzothiazine-3-carboxamide: This compound has a similar core structure but includes additional functional groups that confer different properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which can result in distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(1,1-dioxothiazinan-2-yl)methyl]-3-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2S/c13-12-7-10(8-14)3-4-11(12)9-15-5-1-2-6-18(15,16)17/h3-4,7H,1-2,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPPGAHDCUUVGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)CC2=C(C=C(C=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1772883-01-8 |
Source
|
Record name | 4-[(1,1-dioxothiazinan-2-yl)methyl]-3-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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